molecular formula C19H19OP B14365605 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one CAS No. 90219-11-7

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one

Cat. No.: B14365605
CAS No.: 90219-11-7
M. Wt: 294.3 g/mol
InChI Key: JWDLFFOATLDICM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is a complex organic compound that belongs to the class of phosphinine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphine oxides, while reduction can yield phosphine derivatives.

Scientific Research Applications

3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2,6-diphenyl-4-piperidinone: Another complex organic compound with similar structural features.

    4,4’-Dimethylbiphenyl: A simpler biphenyl derivative with methyl groups.

Uniqueness

What sets 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one apart is its unique phosphinine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

CAS No.

90219-11-7

Molecular Formula

C19H19OP

Molecular Weight

294.3 g/mol

IUPAC Name

3,4-dimethyl-1,6-diphenyl-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C19H19OP/c1-15-13-19(17-9-5-3-6-10-17)21(20,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3

InChI Key

JWDLFFOATLDICM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(P(=O)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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